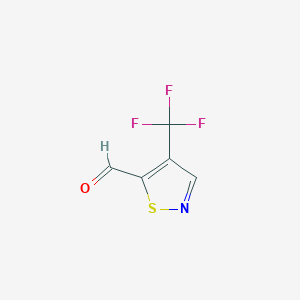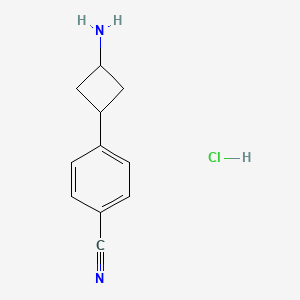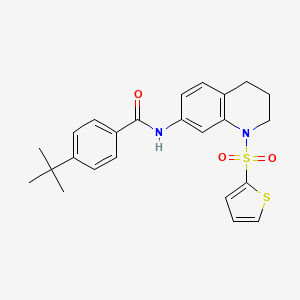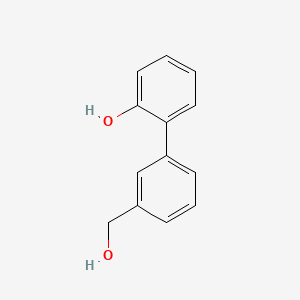
4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyl group is a functional group that has the formula -CF3 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth in recent years . The methods for introducing trifluoromethyl groups within the structures of other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These distinctive physical-chemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis
The trifluoromethyl group is strongly electron-withdrawing . Therefore, during compound development, the trifluoromethyl group can be treated as a purely electron-withdrawing group . These unique properties of fluorine mean that substitution reactions involving trifluoromethyl groups are common .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. This group is known for its strong electron-withdrawing properties . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .作用机制
The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde varies depending on its application. In medicinal chemistry, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In agrochemicals, this compound has been found to disrupt the nervous system of insects and inhibit fungal growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In medicinal chemistry, it has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis.
In agrochemicals, this compound has been found to disrupt the nervous system of insects by inhibiting the activity of acetylcholinesterase. It has also been found to inhibit fungal growth by disrupting the cell membrane.
实验室实验的优点和局限性
4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has several advantages as a chemical compound for lab experiments. It is easy to synthesize and has a high purity and yield. It also has a wide range of applications in various fields. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the study of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde. In medicinal chemistry, further research is needed to investigate its potential as a therapeutic agent for neurodegenerative diseases. In agrochemicals, further research is needed to investigate its potential as a herbicide. In materials science, further research is needed to investigate its potential applications in optoelectronic devices.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has a wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Further research is needed to fully understand its potential as a therapeutic agent and its applications in optoelectronic devices.
合成方法
The synthesis of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-amino-2-(trifluoromethyl)thiazole with paraformaldehyde in the presence of an acid catalyst. This method yields this compound with a high purity and yield. Other methods include the reaction of 4-chloro-2-(trifluoromethyl)thiazole with potassium cyanate or the reaction of 2-(trifluoromethyl)thiazole-4-carboxylic acid with thionyl chloride.
科学研究应用
4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to have anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the field of agrochemicals, this compound has been found to have insecticidal and fungicidal properties. It has also been investigated for its potential as a herbicide.
This compound has also been studied for its potential applications in materials science. It has been found to have unique optical and electronic properties, making it a promising candidate for use in optoelectronic devices.
安全和危害
The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some trifluoromethyl-containing compounds are classified as hazardous by the OSHA Hazard Communication Standard . They may be flammable, cause skin or eye irritation, and have specific target organ toxicity .
属性
IUPAC Name |
4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRACKJMKQKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1822992-91-5 |
Source


|
| Record name | 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)
![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)


![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)



![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

